(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid
Overview
Description
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino acid backbone
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as carbonic anhydrase .
Mode of Action
It is a derivative of phenylalanine , an essential amino acid that plays a crucial role in the biosynthesis of proteins.
Result of Action
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for amino acid transporters and enzymes involved in amino acid catabolism and anabolism. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in amino acid transport and metabolism, thereby altering the cellular uptake and utilization of amino acids. Additionally, it may impact cell signaling pathways that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Furthermore, it may interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and function. At high doses, it can lead to toxic or adverse effects, including disruptions in amino acid metabolism and cellular signaling pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate the catabolism and anabolism of amino acids. These interactions can influence metabolic flux and the levels of various metabolites within the cell. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The compound’s distribution can affect its localization and accumulation, thereby influencing its biological activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can impact the compound’s interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid typically involves the introduction of the trifluoromethoxy group onto a phenyl ring, followed by the formation of the amino acid backbone. One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including nitration, reduction, and amination to introduce the amino group. The final step involves the formation of the propanoic acid moiety through a series of condensation and hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can yield primary amines .
Scientific Research Applications
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid: Similar structure but lacks the methyl group on the amino acid backbone.
(S)-2-Amino-2-methyl-3-(4-(trifluoromethyl)phenyl)propanoic acid: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it a valuable compound for various applications, particularly in drug development .
Properties
IUPAC Name |
(2S)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWWOOCNIXIIJO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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